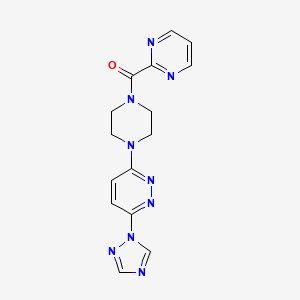
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and pyrimidine .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . The presence of multiple functional groups in the molecule suggests a complex structure with potential for diverse chemical interactions.
Scientific Research Applications
Antibacterial Properties
A study by Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, highlighting the structural activity relationships within this class of synthetic antibacterial agents. These compounds, including derivatives of pyridine, pyridazine, and pyrimidine, have shown effectiveness against gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus, with some exhibiting in vivo potency comparable to linezolid (Tucker et al., 1998).
Synthesis of Heterocyclic Compounds
Research by El-Gaby et al. (2003) and Gaby et al. (2003) detailed the synthesis of novel heterocyclic compounds, including pyrimido and pyridazino derivatives, through reactions involving 4-cyano-5,6-dimethyl-3-pyridazinone. These studies elucidate methods for creating a variety of compounds with potential pharmaceutical applications, including antimicrobial and anticancer activities (El-Gaby et al., 2003) (Gaby et al., 2003).
Pharmacokinetics and Metabolism
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to the chemical structure of interest. This research provides insights into the drug's elimination processes, involving both metabolism and renal clearance, and identifies the major metabolic pathways (Sharma et al., 2012).
Herbicidal Activity
Hilton et al. (1969) explored the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis and the Hill reaction in plants. This research offers a foundational understanding of the phytotoxicity mechanisms of pyridazinone chemicals, contributing to the development of more effective herbicides (Hilton et al., 1969).
Anticonvulsant Properties
Georges et al. (1989) studied the crystal structures of three anticonvulsant compounds with central heteroaromatic linkers, including pyridazines and pyrimidines. This research enhances our understanding of the structural requirements for anticonvulsant activity and provides insights into the electronic properties of these drugs (Georges et al., 1989).
properties
IUPAC Name |
pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHJBNKZFJDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)
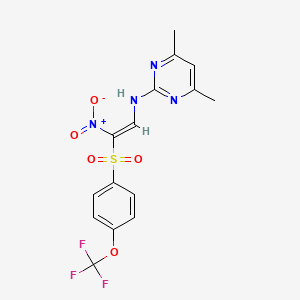
![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)
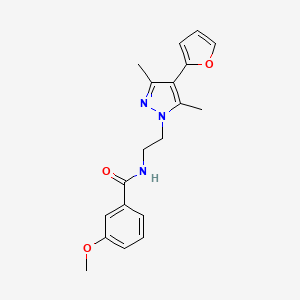
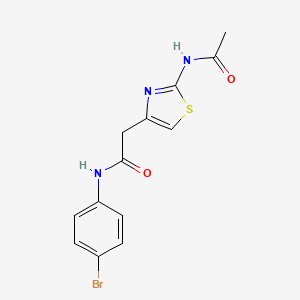
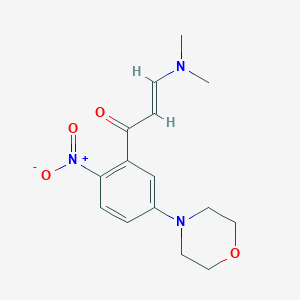
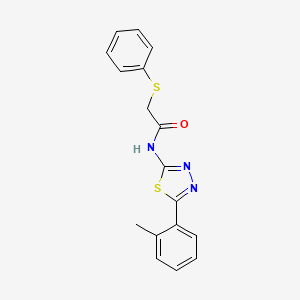
![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)
![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)
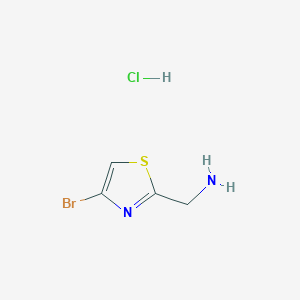
![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)